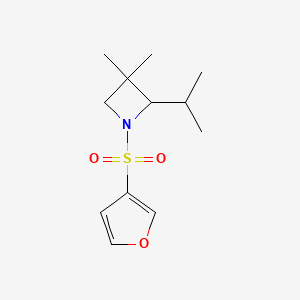
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine is a complex organic compound that features a pyridine ring substituted with a sulfonyl group and a benzylpyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the sulfonyl group and the benzylpyrrolidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism by which 3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or industrial outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide: Another sulfonamide-based compound with potential biological activity.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-(2-benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-14-9-10-18-13-17(14)22(20,21)19-11-5-8-16(19)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCVCDJCFGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[1-(hydroxymethyl)cyclobutyl]urea](/img/structure/B7414054.png)
![2-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]acetic acid](/img/structure/B7414076.png)
![3-tert-butyl-1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]pyrazole-4-carboxamide](/img/structure/B7414079.png)
![4-Hydroxy-6-methyl-1-[2-oxo-2-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]pyridin-2-one](/img/structure/B7414081.png)
![N-[(1R)-1-(3-hydroxyphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7414089.png)
![4-[1-(3-Fluoro-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7414091.png)

![N-[(1R)-1-(3-hydroxyphenyl)ethyl]-2,2-dimethylmorpholine-4-sulfonamide](/img/structure/B7414099.png)
![N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(methoxymethyl)-4-methylpiperidine-1-carboxamide](/img/structure/B7414105.png)
![3-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7414117.png)
![[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7414125.png)


![N-(4-methyl-1,2,4-triazol-3-yl)-3-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)propanamide](/img/structure/B7414159.png)
